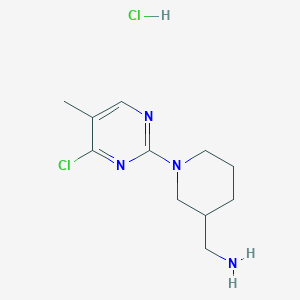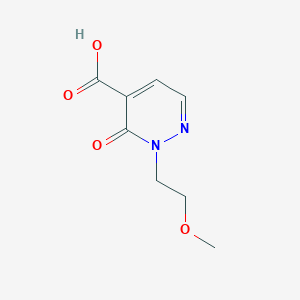
2-(2-Methoxyethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a chemical compound with a unique structure that includes a pyridazine ring, a carboxylic acid group, and a methoxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methoxyethylamine with a suitable pyridazine derivative, followed by oxidation and carboxylation steps . The reaction conditions often include the use of solvents such as toluene and catalysts like palladium or nickel compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol or amine derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol or amine derivatives .
Scientific Research Applications
2-(2-Methoxyethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine derivatives and carboxylic acids, such as 2-methoxyethanol and methoxyacetic acid .
Uniqueness
What sets 2-(2-Methoxyethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H10N2O4 |
|---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-3-oxopyridazine-4-carboxylic acid |
InChI |
InChI=1S/C8H10N2O4/c1-14-5-4-10-7(11)6(8(12)13)2-3-9-10/h2-3H,4-5H2,1H3,(H,12,13) |
InChI Key |
YGAXNDFRWVSETK-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C(=CC=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Bromophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11788303.png)
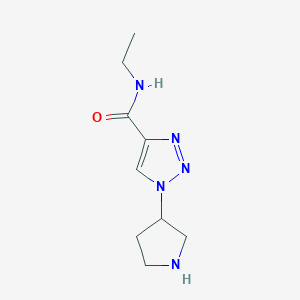
![3,7,8-Trichloro-5-methoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11788316.png)
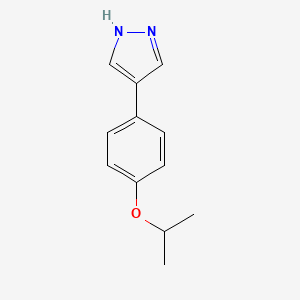
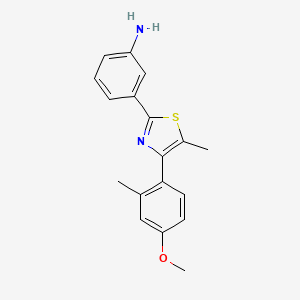



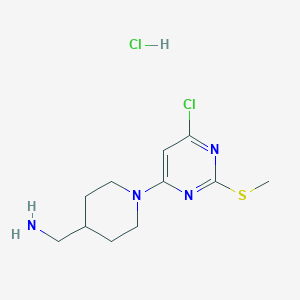

![7-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11788363.png)

![5-(Dibromomethyl)-2-(2-fluorophenyl)benzo[d]oxazole](/img/structure/B11788373.png)
